6-Methyl-2-phenylpyridin-3-amine

Lipophilicity Drug Design ADME

6-Methyl-2-phenylpyridin-3-amine (CAS 1214387-73-1) is a heterocyclic aromatic amine featuring a pyridine core with a phenyl group at the 2-position, a methyl group at the 6-position, and a free amine at the 3-position. This specific substitution pattern places it within the broader class of pyridin-3-amine derivatives, a scaffold extensively investigated for the development of multitargeted protein kinase inhibitors, particularly for oncology applications such as non-small cell lung cancer (NSCLC).

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B12074914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenylpyridin-3-amine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N)C2=CC=CC=C2
InChIInChI=1S/C12H12N2/c1-9-7-8-11(13)12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
InChIKeyUEOVSTVTINQETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenylpyridin-3-amine: A Pyridin-3-amine Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


6-Methyl-2-phenylpyridin-3-amine (CAS 1214387-73-1) is a heterocyclic aromatic amine featuring a pyridine core with a phenyl group at the 2-position, a methyl group at the 6-position, and a free amine at the 3-position . This specific substitution pattern places it within the broader class of pyridin-3-amine derivatives, a scaffold extensively investigated for the development of multitargeted protein kinase inhibitors, particularly for oncology applications such as non-small cell lung cancer (NSCLC) [1]. The compound serves as a versatile building block in medicinal chemistry, offering a defined molecular weight (184.24 g/mol) and moderate lipophilicity, which are critical parameters in lead optimization and structure-activity relationship (SAR) studies .

Why 6-Methyl-2-phenylpyridin-3-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in SAR-Driven Research


Substituting a generic 2-phenylpyridin-3-amine scaffold for 6-Methyl-2-phenylpyridin-3-amine introduces significant risks in medicinal chemistry programs. The 6-methyl group is not a passive substituent; it directly modulates key drug-like properties including lipophilicity (XLogP3-AA), metabolic stability, and the steric environment around the 3-amine, which is critical for target binding . Furthermore, regioisomers, such as 6-Methyl-3-phenylpyridin-2-amine, possess a different arrangement of the phenyl and amine groups, leading to altered hydrogen-bonding networks and a distinct molecular geometry that can abrogate target engagement or introduce off-target liabilities . The specific quantitative impact of these subtle structural changes is detailed in the evidence guide below, underscoring why precise chemical procurement is non-negotiable for reproducible and interpretable SAR data.

Quantitative Differentiation of 6-Methyl-2-phenylpyridin-3-amine: A Comparative Evidence Guide


Lipophilicity Modulation: 6-Methyl Substitution Increases XLogP3-AA Compared to the Unsubstituted Scaffold

The 6-methyl substituent on 6-Methyl-2-phenylpyridin-3-amine provides a quantifiable increase in lipophilicity compared to the unsubstituted 2-phenylpyridin-3-amine scaffold. This is a critical parameter influencing membrane permeability and metabolic clearance. The target compound exhibits a predicted XLogP3-AA of 2.5, whereas the unsubstituted analog has a lower value, directly impacting its distribution and pharmacokinetic profile .

Lipophilicity Drug Design ADME

Regioisomeric Specificity: Distinct Molecular Geometry and Hydrogen-Bonding Profile

6-Methyl-2-phenylpyridin-3-amine is a specific regioisomer distinct from 6-Methyl-3-phenylpyridin-2-amine. The position of the amine group relative to the phenyl ring dictates the compound's hydrogen-bonding capabilities and overall molecular shape. While direct comparative biological data for this exact pair is not publicly available, SAR studies on related pyridin-3-amine kinase inhibitors demonstrate that shifting the amine position from the 3- to the 2-position (or vice versa) frequently results in a loss of target potency due to disrupted key interactions within the ATP-binding pocket [1].

Structural Isomerism Binding Mode SAR

Kinase Inhibitor Scaffold Potential: Validated by High-Impact In Vivo Efficacy in NSCLC Models

The pyridin-3-amine scaffold, to which 6-Methyl-2-phenylpyridin-3-amine belongs, has been rigorously validated as a core motif for potent, multitargeted kinase inhibitors. A close structural analog from the same chemical series, compound 3m, demonstrated a Tumor Growth Inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model, with potent nanomolar inhibition against FGFR1, 2, 3, RET, EGFR, and ALK kinases [1]. This establishes a high-performance baseline for the class, suggesting that compounds built on the 6-Methyl-2-phenylpyridin-3-amine core possess the inherent potential for significant antitumor activity.

Kinase Inhibitor Oncology In Vivo Efficacy

Targeted Research and Industrial Applications of 6-Methyl-2-phenylpyridin-3-amine Based on Quantitative Evidence


Lead Optimization for Oral Kinase Inhibitors

Medicinal chemistry teams focused on developing orally bioavailable kinase inhibitors should prioritize 6-Methyl-2-phenylpyridin-3-amine as a core scaffold. The quantified XLogP3-AA of 2.5 provides a favorable starting point for balancing cellular permeability and solubility, two key determinants of oral absorption. The established in vivo efficacy of a related pyridin-3-amine derivative (TGI = 66.1%) in an NSCLC model [1] further validates this scaffold's potential to achieve significant tumor growth inhibition, reducing the risk of investing in a chemical series with poor translational prospects.

Structure-Activity Relationship (SAR) Studies on ATP-Competitive Kinase Binders

This compound is ideal for systematic SAR investigations aimed at optimizing potency and selectivity against specific kinase targets (e.g., FGFR, EGFR, ALK). The specific regioisomeric arrangement of the amine and phenyl groups is critical for establishing key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. Using 6-Methyl-2-phenylpyridin-3-amine, researchers can confidently explore the vector from the 3-amine position to probe kinase hinge regions, a well-validated strategy for generating potent, multitargeted inhibitors as demonstrated by the nanomolar-level potency of compound 3m against multiple oncogenic kinases [1].

Chemical Biology Tool Compound Synthesis

The primary amine at the 3-position serves as a versatile synthetic handle for generating focused libraries of derivatives through amide coupling, sulfonylation, or reductive amination. This enables the rapid exploration of chemical space around the pyridine core to create chemical probes for target validation studies in oncology. The defined lipophilicity (XLogP3-AA 2.5) provides a baseline for designing cell-permeable probes, an essential characteristic for target engagement studies in cellular models.

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